molecular formula C18H16O2S2 B14380925 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid CAS No. 89863-90-1

4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid

Cat. No.: B14380925
CAS No.: 89863-90-1
M. Wt: 328.5 g/mol
InChI Key: WMSCLXXTFJWIFR-UHFFFAOYSA-N
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Description

4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1,3-dithiane ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid typically involves the formation of the 1,3-dithiane ring from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The benzoic acid moiety can be introduced through various organic reactions, such as Friedel-Crafts acylation or direct carboxylation of the aromatic ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dithiane ring can be reduced to form thiols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid involves its interaction with molecular targets through its functional groups. The dithiane ring can act as a nucleophile, participating in various biochemical reactions. The benzoic acid moiety can interact with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

  • 4-[(1,3-Dithian-2-ylidene)methyl]benzoic acid
  • 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzaldehyde
  • 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]phenol

Uniqueness: 4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid is unique due to the presence of both the dithiane ring and the benzoic acid moiety, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields of research.

Properties

CAS No.

89863-90-1

Molecular Formula

C18H16O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

4-[1,3-dithian-2-ylidene(phenyl)methyl]benzoic acid

InChI

InChI=1S/C18H16O2S2/c19-17(20)15-9-7-14(8-10-15)16(13-5-2-1-3-6-13)18-21-11-4-12-22-18/h1-3,5-10H,4,11-12H2,(H,19,20)

InChI Key

WMSCLXXTFJWIFR-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)SC1

Origin of Product

United States

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